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Compound of Interest

Compound Name: Mal-PEG2-oxyamine

Cat. No.: B8103942

An In-Depth Technical Guide to Mal-PEG2-oxyamine

For researchers, scientists, and drug development professionals, Mal-PEG2-oxyamine is a
valuable heterobifunctional crosslinker. This guide provides a comprehensive overview of its
properties and applications, with a focus on bioconjugation techniques.

Core Properties of Mal-PEG2-oxyamine

Mal-PEG2-oxyamine is a versatile molecule used in the synthesis of bioconjugates, including
antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACSs).[1][2] Its

structure features a maleimide group, an oxyamine group, and a two-unit polyethylene glycol
(PEG) spacer.[2]
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Property Value Reference
CAS Number 1146245-73-9 [1]
Molecular Weight 244.24 g/mol [3]
Chemical Formula C10H16N205
Appearance Colorless to light yellow oil
Purity Typically =295%
- Soluble in water, DMSO, and

Solubility

DMF

Store at -20°C for long-term
Storage

stability

Arelated compound, Mal-PEG2-oxyamine TFA, is the trifluoroacetic acid salt form and has a
molecular weight of 358.27 g/mol .

Bioconjugation and Mechanism of Action

The utility of Mal-PEG2-oxyamine lies in its two distinct reactive groups, which allow for
sequential or orthogonal conjugation of two different molecules.

o Maleimide Group: This group selectively reacts with sulfhydryl (thiol) groups, most commonly
found on cysteine residues within proteins and peptides. This reaction, a Michael addition,
forms a stable thioether bond and proceeds efficiently at a pH range of 6.5-7.5.

o Oxyamine Group: The aminooxy (oxyamine) functionality specifically reacts with carbonyl
groups (aldehydes or ketones) to form a stable oxime linkage.

The PEG2 spacer enhances the solubility of the linker and the resulting conjugate, while also
providing spatial separation between the conjugated molecules to minimize steric hindrance.

Experimental Protocols

Below are representative protocols for the use of Mal-PEG2-oxyamine in bioconjugation.
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Protocol 1: Two-Step Protein-Small Molecule
Conjugation

This protocol outlines the conjugation of a protein (containing a cysteine residue) to a small
molecule that has been engineered to contain an aldehyde or ketone group.

Materials:

Protein with an accessible cysteine residue

o Small molecule with a carbonyl group

» Mal-PEG2-oxyamine

o Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
e Reducing agent (e.g., TCEP)

e Quenching reagent (e.g., N-acetylcysteine)

e Anhydrous DMSO or DMF

 Purification system (e.g., size-exclusion chromatography)

Procedure:

Step 1: Reaction of Mal-PEG2-oxyamine with Protein

» Protein Preparation: Dissolve the protein in degassed conjugation buffer to a concentration
of 1-10 mg/mL.

o (Optional) Disulfide Bond Reduction: If the target cysteine is in a disulfide bond, add a 10-
fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

» Linker Preparation: Immediately before use, dissolve Mal-PEG2-oxyamine in anhydrous
DMSO or DMF to a concentration of 10-20 mM.
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o Conjugation: Add a 10- to 20-fold molar excess of the Mal-PEG2-oxyamine solution to the
protein solution.

 Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at
4°C, protected from light.

 Purification: Remove excess, unreacted linker using size-exclusion chromatography or
dialysis.

Step 2: Reaction of Protein-Linker Conjugate with Small Molecule

e pH Adjustment: Adjust the pH of the purified protein-linker conjugate solution to 4.5-5.5 to
facilitate oxime ligation.

o Small Molecule Addition: Add a 10- to 50-fold molar excess of the carbonyl-containing small
molecule.

¢ Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.

 Final Purification: Purify the final protein-small molecule conjugate using size-exclusion
chromatography to remove unreacted small molecules.

Protocol 2: PROTAC Synthesis

In PROTAC synthesis, Mal-PEG2-oxyamine can be used to connect a ligand for a target
protein with a ligand for an E3 ubiquitin ligase. The synthetic strategy will depend on the
functional groups available on each ligand.

General Strategy:

* One ligand (e.qg., the E3 ligase ligand) is modified to contain a carbonyl group, while the
other ligand (for the target protein) is modified to have a thiol group.

e The thiol-containing ligand is reacted with the maleimide group of Mal-PEG2-oxyamine.

e The resulting conjugate is then purified and subsequently reacted with the carbonyl-
containing ligand via the oxyamine group to form the final PROTAC.
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Visualizing Workflows and Pathways

To better illustrate the applications of Mal-PEG2-oxyamine, the following diagrams depict a
typical experimental workflow and the general mechanism of a PROTAC.
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Caption: A general workflow for a two-step bioconjugation using Mal-PEG2-oxyamine.
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Caption: The mechanism of action for a PROTAC, which can be synthesized using Mal-PEG2-
oxyamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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and industry. Email: info@benchchem.com
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